
4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide
Overview
Description
4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a fluoro substituent, and a naphthyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide typically involves the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile with a suitable benzoyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the benzamide can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the fluoro group.
Oxidation and Reduction Reactions: Products include amines, alcohols, or other oxidized derivatives of the benzamide core.
Scientific Research Applications
4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The presence of the cyano and fluoro groups can enhance its binding affinity and specificity towards these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(naphthalen-1-yl)-1H-benzo[b][1,4]diazepine-3-carboxamide: This compound shares the naphthyl group and benzamide core but differs in the presence of an amino group and a diazepine ring.
N-(cyano(naphthalen-1-yl)methyl)benzamides: These compounds have a similar cyano and naphthyl group but differ in the substitution pattern on the benzamide core.
Uniqueness
4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide is unique due to the combination of the cyano, fluoro, and naphthyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-cyano-2-fluoro-N-naphthalen-1-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O/c19-16-10-12(11-20)8-9-15(16)18(22)21-17-7-3-5-13-4-1-2-6-14(13)17/h1-10H,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBIZNCZEMSHAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327528 | |
Record name | 4-cyano-2-fluoro-N-naphthalen-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198425 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
586369-07-5 | |
Record name | 4-cyano-2-fluoro-N-naphthalen-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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